Benzamide, N-(2-furanylmethyl)-N-2-propenyl-
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Overview
Description
N-Allyl-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(furan-2-ylmethyl)benzamide typically involves the reaction of furan-2-ylmethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with allyl bromide to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of N-Allyl-N-(furan-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, primary and secondary amines, and various substituted benzamides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It can be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which N-Allyl-N-(furan-2-ylmethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Allylbenzamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(Furan-2-ylmethyl)benzamide: Lacks the allyl group, which may reduce its potential for certain types of chemical modifications.
N-Allyl-N-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, which can affect its chemical and biological properties
Uniqueness
N-Allyl-N-(furan-2-ylmethyl)benzamide is unique due to the combination of the allyl group, furan ring, and benzamide moiety
Properties
CAS No. |
65093-09-6 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-10-16(12-14-9-6-11-18-14)15(17)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2 |
InChI Key |
TVNUMHDBCAMFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CO1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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